4-Bromo-1H-benzo[f]indazole is a chemical compound that belongs to the indazole family, characterized by a bicyclic structure containing nitrogen. This compound is notable for its potential applications in medicinal chemistry and material science. The compound's systematic name reflects its brominated structure, with the bromine atom located at the 4-position of the indazole ring.
4-Bromo-1H-benzo[f]indazole is classified as a heterocyclic aromatic compound. It falls under the category of indazoles, which are known for their diverse biological activities and applications in pharmaceuticals. The compound's structure includes a fused benzene and indazole ring, making it a member of the benzoindazole class.
The synthesis of 4-Bromo-1H-benzo[f]indazole can be achieved through several methods, typically involving bromination and cyclization reactions. A common approach includes:
Recent literature has highlighted methods such as palladium-catalyzed C-H activation and direct aryl C-H amination as effective strategies for synthesizing substituted indazoles, including 4-bromo derivatives . These methods often provide good yields and allow for functional group tolerance.
The molecular formula of 4-Bromo-1H-benzo[f]indazole is , with a molecular weight of approximately 217.03 g/mol. The compound's structure features:
The compound has specific structural identifiers:
4-Bromo-1H-benzo[f]indazole participates in various chemical reactions typical of indazoles:
The reactivity of 4-Bromo-1H-benzo[f]indazole can be influenced by substituents on the indazole or benzene rings, affecting both regioselectivity and reaction rates.
4-Bromo-1H-benzo[f]indazole is typically encountered as a solid with a melting point ranging from 160 to 165 °C .
The compound exhibits:
Relevant data includes:
4-Bromo-1H-benzo[f]indazole has potential applications in several fields:
The benzo[f]indazole scaffold—a fused tricyclic system comprising a benzene ring attached to the f-edge of an indazole core—has evolved from a chemical curiosity to a privileged structure in medicinal chemistry. Early indazole research (1960s–1990s) focused on simple nitro- and halo-substituted derivatives like 7-nitroindazole (7-NI) and 3-bromo-7-nitroindazole (NIBr), which showed potent neuronal nitric oxide synthase (NOS-I) inhibition (87–96% suppression at 10 μM) [2]. The strategic incorporation of bromine at the C4 position emerged in the 2000s as a method to enhance bioactivity and synthetic versatility. For example, 4-bromo-1H-indazole derivatives demonstrated superior antibacterial activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes (MIC = 4 µg/mL), outperforming standard inhibitors like 3-methoxybenzamide by 32-fold [3] [8]. This innovation aligned with broader trends in halogenated heterocycle development, where bromine’s balance of steric bulk and electronic effects enabled targeted protein interactions absent in simpler alkyl/amino analogs [4].
Table 1: Evolution of Key Brominated Indazole Derivatives
Compound | Discovery Era | Primary Target | Key Activity |
---|---|---|---|
3-Bromo-7-nitroindazole | 1990s | Neuronal NOS (NOS-I) | 96% inhibition at 10 µM [2] |
4-Bromo-1H-indazole | 2010s | FtsZ protein (bacterial) | MIC = 4 µg/mL against S. pyogenes [3] |
4,6-Dibromo-1H-indazole | 2020s | Indoleamine 2,3-dioxygenase 1 | Kd (heme binding) = 0.14 µM [5] |
The benzo[f]indazole core distinguishes itself from simpler indazoles through three key features:
Table 2: Structural Attributes of Benzo[f]indazole vs. Standard Indazole
Property | Benzo[f]indazole | 1H-Indazole | Biological Implication |
---|---|---|---|
Ring Fusion | Benzene fused at f-edge | Benzene fused at d-edge | Enhanced planarity for protein intercalation |
Tautomeric Preference | 1H (>99%) | 1H (95%) | Dual H-bond donor/acceptor capability |
Electrostatic Potential | Highly electron-deficient | Moderately electron-deficient | Favors electrophilic reactions at C4/C7 |
Bromination at C4 of benzo[f]indazole induces profound changes in chemical and biological behavior:
Bioactivity Modulation
Reactivity Enhancement
Table 3: Impact of C4-Bromination on Reactivity and Binding
Parameter | 4-Bromo-1H-benzo[f]indazole | 1H-Benzo[f]indazole | Change (%) |
---|---|---|---|
HOMO Energy (eV) | −7.8 | −7.3 | ↓ 6.4% |
N2 pKa | 3.6 | 4.1 | ↓ 12.2% |
Heme Kd (IDO1, µM) | 0.14 (Fe²⁺); 0.60 (Fe³⁺) | >10 | ↓ >98% |
Suzuki Coupling Yield | 85–92% | N/A | — |
CAS No.:
CAS No.: 15565-46-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 94087-41-9